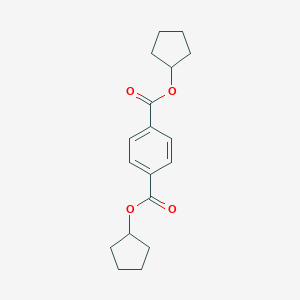
Terephthalic acid, dicyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid, dicyclopentyl ester (TPAC) is a chemical compound that is widely used in scientific research for its unique properties. TPAC is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is also known as dicyclopentyl terephthalate or DCPT. TPAC is used as a starting material for the synthesis of other chemicals and polymers.
Mécanisme D'action
TPAC acts as a crosslinking agent by forming ester bonds between polymer chains. This improves the mechanical properties of the polymer such as tensile strength, elasticity, and heat resistance. TPAC also acts as a plasticizer by reducing the glass transition temperature of the polymer. This makes the polymer more flexible and easier to process. TPAC can also act as a stabilizer by inhibiting the degradation of the polymer due to heat, light, or oxygen.
Effets Biochimiques Et Physiologiques
TPAC is not known to have any significant biochemical or physiological effects. It is not toxic and has low volatility. However, it is recommended to handle TPAC with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
TPAC is a versatile and useful chemical compound for scientific research. It is relatively easy to synthesize and has a high purity. TPAC can be used as a starting material for the synthesis of various polymers and specialty chemicals. TPAC has good thermal and chemical stability, which makes it suitable for use in harsh environments. However, TPAC has some limitations. It is insoluble in water, which makes it difficult to handle in aqueous systems. TPAC is also relatively expensive compared to other starting materials.
Orientations Futures
There are several future directions for research on TPAC. One area of research is the synthesis of new polymers and specialty chemicals using TPAC as a building block. Another area of research is the development of new applications for TPAC in areas such as electronics, optics, and biomedicine. TPAC can also be used as a model compound for studying the behavior of ester bonds in polymers and other materials. Finally, research can be conducted on the environmental impact of TPAC and its degradation products.
Méthodes De Synthèse
TPAC can be synthesized by the reaction of terephthalic acid with cyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction produces water as a byproduct and TPAC as the main product. The synthesis can also be carried out using cyclopentanone instead of cyclopentanol. The reaction is exothermic and requires careful temperature control. The yield of TPAC can be improved by using a high boiling solvent such as xylene or toluene.
Applications De Recherche Scientifique
TPAC is used as a starting material for the synthesis of various polymers such as polyesters, polyamides, and polyurethanes. It is also used as a monomer for the synthesis of thermoplastic elastomers. TPAC is used as a crosslinking agent for epoxy resins and as a plasticizer for PVC. TPAC is a useful building block for the synthesis of specialty chemicals such as liquid crystals, photoresists, and adhesives.
Propriétés
Numéro CAS |
18699-50-8 |
|---|---|
Nom du produit |
Terephthalic acid, dicyclopentyl ester |
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
dicyclopentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-5-1-2-6-15)13-9-11-14(12-10-13)18(20)22-16-7-3-4-8-16/h9-12,15-16H,1-8H2 |
Clé InChI |
GNGVJTMHQIYXRV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
SMILES canonique |
C1CCC(C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3CCCC3 |
Autres numéros CAS |
18699-50-8 |
Synonymes |
Terephthalic acid dicyclopentyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



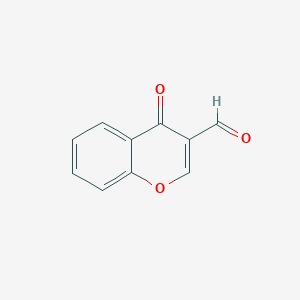
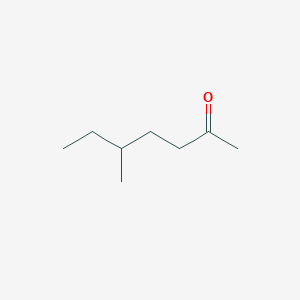
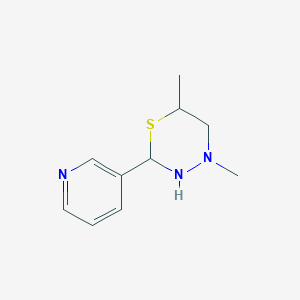
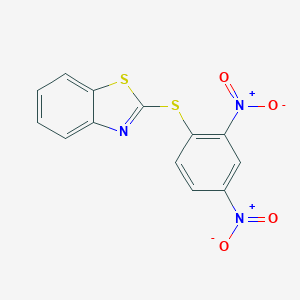
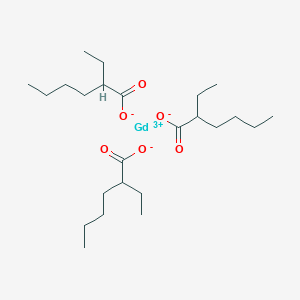
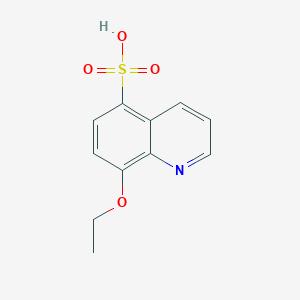
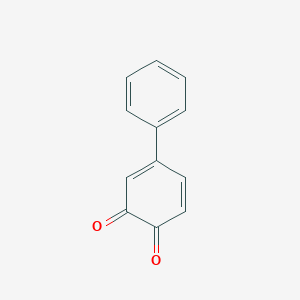
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
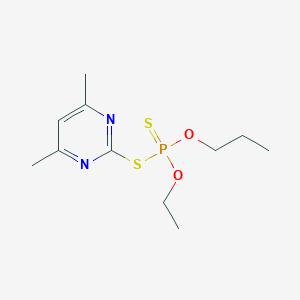
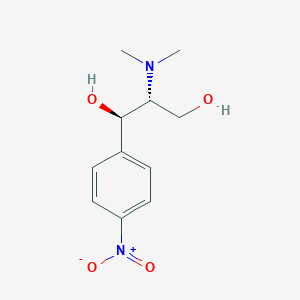

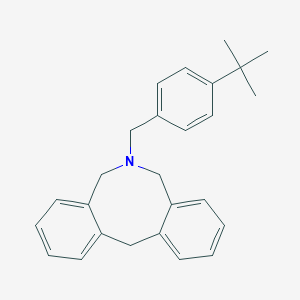
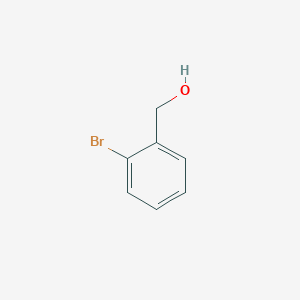
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)